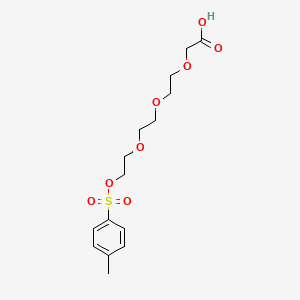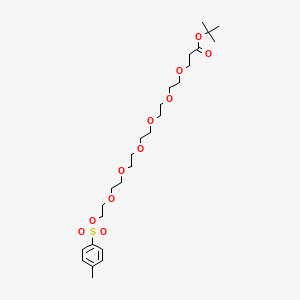![molecular formula C22H21F3N4O2 B611504 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Overview
Description
TTA-A8 is a small molecule drug that acts as an antagonist of T-type calcium channels. It was initially developed by Merck Sharp & Dohme Corp. and is primarily used for research purposes. The compound has shown potential in treating nervous system diseases, including sleep disorders and headaches .
Scientific Research Applications
TTA-A8 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of T-type calcium channels. In biology, it helps researchers understand the role of these channels in cellular processes. In medicine, TTA-A8 is being investigated for its potential to treat sleep disorders, headaches, and other nervous system diseases . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting calcium channels .
Safety and Hazards
Mechanism of Action
Target of Action
TTA-A8, also known as “2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide”, primarily targets the T-type calcium channels . These channels are key players in various physiological processes due to their biophysical characteristics, making them ideally suited towards regulating neuronal excitability .
Mode of Action
TTA-A8 acts as a T-type calcium channel antagonist . It exhibits an IC50 value of 31.3 nM in the FLIPR depolarization assay , indicating its potent inhibitory action on these channels. By blocking these channels, TTA-A8 can modulate the flow of calcium ions, thereby affecting the excitability of neurons .
Biochemical Pathways
T-type calcium channels contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex . By antagonizing these channels, TTA-A8 can potentially modulate these pathways and their downstream effects.
Pharmacokinetics
TTA-A8 possesses favorable pharmacokinetic properties, making it suitable for research on epilepsy and sleep . It exhibits moderate to high plasma clearance (CLp), low to moderate distribution volume (Vss), and short half-life (T1/2) across three preclinical species (rat, dog, rhesus) . These properties impact the bioavailability of TTA-A8, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of TTA-A8’s action primarily involve the modulation of neuronal excitability. By blocking T-type calcium channels, TTA-A8 can affect the flow of calcium ions in neurons, thereby altering their excitability . This can lead to changes in various physiological processes, including sleep and pain perception .
Preparation Methods
The synthesis of TTA-A8 involves several steps. One method includes the preparation of an in vivo formula by mixing 50 μL of dimethyl sulfoxide (DMSO) with 300 μL of polyethylene glycol 300 (PEG300), followed by the addition of 50 μL of Tween 80 and 600 μL of double-distilled water (ddH2O) . The compound is then purified and characterized to ensure its quality and efficacy.
Chemical Reactions Analysis
TTA-A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The major products formed from these reactions are typically derivatives of TTA-A8 that retain its calcium channel blocking properties .
Comparison with Similar Compounds
TTA-A8 is unique in its high selectivity and potency as a T-type calcium channel antagonist. Similar compounds include mibefradil, which also blocks T-type calcium channels but with moderate selectivity . Other related compounds are levosemotiadil and ORM-10962, which target different types of calcium channels and have varying degrees of efficacy and selectivity .
Properties
IUPAC Name |
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCOVUGQRXRTE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TTA-A8?
A1: TTA-A8 is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, TTA-A8 can modulate neuronal activity and affect sleep architecture.
Q2: What is the evidence supporting TTA-A8's efficacy in modulating sleep architecture?
A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that TTA-A8 significantly modifies sleep architecture []. This finding supports the potential of TTA-A8 as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.
Q3: What is known about the pharmacokinetic profile of TTA-A8?
A3: TTA-A8 exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of TTA-A8 achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















